{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride
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Overview
Description
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: The compound is used as a building block for the construction of complex molecules with bicyclic structures.
Material Science: It can be incorporated into polymers and other materials to impart unique properties.
Mechanism of Action
The mechanism of action of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride
- {2-Oxabicyclo[2.1.1]hexan-1-yl}methanol
- Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Uniqueness
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1-amino-2-bicyclo[2.1.1]hexanyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-2-5(3-7)1-6(7)4-9;/h5-6,9H,1-4,8H2;1H |
InChI Key |
GFPNTNPGWANTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1CO)N.Cl |
Origin of Product |
United States |
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